7-(4-Methoxyphenyl)-7-oxoheptanoic acid is a chemical compound characterized by a heptanoic acid backbone with a ketone functional group at the seventh position and a methoxy-substituted phenyl group. This compound belongs to the class of oxo acids and has gained attention in various fields, including medicinal chemistry and materials science.
The compound can be synthesized from commercially available starting materials, including 4-methoxybenzaldehyde and heptanoic acid derivatives. Its molecular formula is with a molecular weight of approximately 246.29 g/mol.
7-(4-Methoxyphenyl)-7-oxoheptanoic acid is classified as an organic compound, specifically an aromatic carboxylic acid derivative. It is used in synthetic organic chemistry due to its potential biological activities and applications in drug development.
The synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid typically involves several key steps:
The molecular structure of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid features:
InChI=1S/C14H18O3/c1-10-6-8(2)5-7-11(10)14(15)12-9-13(16)17/h5-7H,6-9H2,1-4H3,(H,16,17)
CC(=O)C(=O)C(C(C(C)C)C)C1=CC=C(C=C1)OC
7-(4-Methoxyphenyl)-7-oxoheptanoic acid can participate in various chemical reactions:
These reactions are essential for tailoring the compound for specific applications or enhancing its efficacy in biological assays.
The mechanism of action for 7-(4-Methoxyphenyl)-7-oxoheptanoic acid primarily revolves around its interaction with biological targets. Preliminary studies suggest that it may exhibit various biological activities, including anti-inflammatory and analgesic effects. The methoxy group enhances lipophilicity, potentially increasing bioavailability and therapeutic efficacy.
Relevant data indicates that these properties contribute significantly to its utility in scientific research.
7-(4-Methoxyphenyl)-7-oxoheptanoic acid has potential applications in several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2